Tirabrutinib

Catalog No.
S545415
CAS No.
1351636-18-4
M.F
C25H22N6O3
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tirabrutinib

CAS Number

1351636-18-4

Product Name

Tirabrutinib

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one

Molecular Formula

C25H22N6O3

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1

InChI Key

SEJLPXCPMNSRAM-GOSISDBHSA-N

SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Solubility

Soluble in DMSO

Synonyms

ONO-4059; ONO4059; ONO 4059; ONO-4059; GS 4059; GS-4059; GS4059; ONO-WG-307; Tirabrutinib

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Description

The exact mass of the compound Tirabrutinib is 454.1753 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Neuro-Oncology

Tirabrutinib has been used in the field of neuro-oncology, specifically for the treatment of relapsed/refractory primary central nervous system lymphoma (PCNSL) .

Results: Forty-four patients were enrolled; 20, 7, and 17 received tirabrutinib at 320, 480, and 480 mg under fasted conditions, respectively. The overall response rate (ORR) was assessed at 64%: 60% with 5 complete responses (CR)/unconfirmed complete responses (CRu) at 320 mg, 100% with 4 CR/CRu at 480 mg, and 53% with 6 CR/CRu at 480 mg under fasted conditions .

Application in Hematology

Tirabrutinib has also been used in the field of hematology, specifically for the treatment of recurrent or refractory PCNSL in Japanese patients .

Method of Application: A prospective, noninterventional, multicenter, observational study was conducted to evaluate adverse drug reactions (ADRs) and the overall response rate (ORR) of tirabrutinib against recurrent or refractory PCNSL in Japan .

Results: Data from 140 patients who received tirabrutinib treatment were analyzed for safety, and data from 127 of those patients were analyzed for effectiveness . The ORR was evaluated according to the criteria of the International PCNSL Collaborative Group (IPCG) .

Application in Hematological Malignancies

Tirabrutinib has been used in the treatment of various hematological malignancies .

Method of Application: Tirabrutinib is one of the small molecule inhibitors that have shown remarkable efficacy and have been approved to treat different types of hematological cancers .

Results: The first-in-class agent, ibrutinib, has created a new era of chemotherapy-free treatment of B cell malignancies . To reduce the off-target effects and overcome the acquired resistance of ibrutinib, significant efforts have been made in developing highly selective second- and third-generation BTK inhibitors and various combination approaches .

Application in Inflammatory Diseases

Tirabrutinib has also been used in the treatment of inflammatory diseases .

Method of Application: Over the past few years, BTK inhibitors have been repurposed for the treatment of inflammatory diseases . Promising data have been obtained from preclinical and early-phase clinical studies .

Results: BTK inhibitors may reduce inflammation and autoantibody production . The BTK inhibitor evobrutinib was first used for active relapsing–remitting multiple sclerosis in 2019 with positive results .

Application in Chronic Lymphocytic Leukemia (CLL)

Tirabrutinib has been used in the treatment of relapsed or refractory CLL .

Method of Application: A multicentre, phase 1 dose-escalation study was conducted in 90 patients with relapsed or refractory CLL .

Results: The clinical benefit of tirabrutinib monotherapy was demonstrated in this study .

Application in Combination Therapies

Tirabrutinib has been studied in combination with spleen tyrosine kinase (SYK) and phosphoinositol 3-kinase (PI3K) inhibitors .

Method of Application: The combination of tirabrutinib with SYK and PI3K inhibitors was studied in a clinical setting .

Tirabrutinib is a highly selective small molecule inhibitor of Bruton's tyrosine kinase, a critical enzyme involved in B-cell receptor signaling. This compound is primarily investigated for its potential therapeutic applications in hematological malignancies, particularly in conditions such as diffuse large B-cell lymphoma and mantle cell lymphoma. The chemical formula of tirabrutinib is C25H22N6O3C_{25}H_{22}N_{6}O_{3}, and it has an average molecular weight of approximately 454.49 g/mol .

Tirabrutinib acts as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell activation, proliferation, and survival in various B-cell malignancies. By binding to the BTK active site, tirabrutinib prevents ATP binding and subsequent phosphorylation, thereby blocking downstream signaling pathways crucial for B-cell function. This leads to the inhibition of B-cell proliferation and survival, ultimately contributing to anti-tumor effects. [, ]

  • Toxicity: Clinical trials have shown that tirabrutinib is generally well-tolerated, with the most common adverse events being diarrhea, fatigue, and nausea. [, ] However, more severe side effects like cytopenias and infections have also been reported. []
  • Flammability: Tirabrutinib is not expected to be highly flammable due to its chemical structure.
  • Reactivity: Tirabrutinib may react with strong acids or bases, potentially leading to decomposition.

Tirabrutinib functions by irreversibly binding to the cysteine residue at position 481 of Bruton's tyrosine kinase, inhibiting its activity. This covalent modification prevents the phosphorylation of downstream signaling molecules, effectively disrupting the B-cell activation pathway. The compound exhibits a potent inhibitory effect on various kinases, with an IC50 value of 3.4 nmol/L against BTK itself .

The biological activity of tirabrutinib has been extensively studied, demonstrating its ability to induce apoptosis in B-cell lines such as TMD8 and U-2932. The compound inhibits BTK autophosphorylation, leading to a downregulation of critical signaling pathways, including ERK and AKT . In vitro studies show that tirabrutinib can significantly inhibit B-cell activation and proliferation, making it a promising candidate for treating B-cell malignancies .

Tirabrutinib is primarily being explored for its applications in treating various hematological cancers. Clinical trials have demonstrated its efficacy in patients with relapsed or refractory mantle cell lymphoma and other B-cell malignancies. Its ability to selectively target BTK makes it a valuable therapeutic option, particularly for patients who have developed resistance to first-generation BTK inhibitors like ibrutinib .

Interaction studies have shown that tirabrutinib selectively inhibits BTK without significantly affecting other kinases, which minimizes off-target effects. In pharmacokinetic studies, it was observed that tirabrutinib has favorable absorption characteristics and reaches maximum plasma concentrations that correlate with therapeutic effects . The compound also demonstrated an ability to inhibit immune complex-induced activation of neutrophils and basophils, indicating potential implications for autoimmune disorders .

Tirabrutinib belongs to a class of irreversible Bruton's tyrosine kinase inhibitors. Here are some similar compounds along with their unique features:

Compound NameMechanism of ActionUnique Features
IbrutinibIrreversible BTK inhibitorFirst-in-class; approved for multiple B-cell malignancies .
AcalabrutinibIrreversible BTK inhibitorMore selective than ibrutinib; lower off-target effects .
ZanubrutinibIrreversible BTK inhibitorDesigned to reduce adverse effects associated with other BTK inhibitors .
Bruton’s Tyrosine Kinase Inhibitor (PCI-32765)Irreversible BTK inhibitorEarly development stage; focuses on autoimmune diseases .

Uniqueness of Tirabrutinib: Tirabrutinib exhibits a high degree of selectivity for BTK compared to other kinases, which may contribute to its reduced side effects and improved tolerability in clinical settings. Its specific binding characteristics and pharmacokinetic profile make it a promising candidate for further development in treating hematological malignancies.

Bruton's Tyrosine Kinase Inhibition Dynamics

Tirabrutinib represents a second-generation Bruton's tyrosine kinase inhibitor that demonstrates enhanced selectivity compared to first-generation compounds [1] [2]. The compound exhibits potent inhibitory activity against Bruton's tyrosine kinase with an inhibitory concentration 50 value of 6.8 nanomolar, establishing its high affinity for the target enzyme [2] [8]. Biochemical characterization studies have revealed that tirabrutinib functions as an irreversible inhibitor, forming a permanent association with the kinase through covalent bond formation [2] [8].

The inhibition dynamics of tirabrutinib involve time-dependent inactivation kinetics that distinguish it from reversible inhibitors [8]. Kinetic analysis demonstrates that tirabrutinib exhibits an inactivation efficiency kinact/Ki value of 2.4 ± 0.6 × 10^4 M^-1 s^-1 for Bruton's tyrosine kinase, indicating rapid and efficient target engagement [8]. This kinetic parameter provides a more accurate measurement of inhibitory potency compared to conventional single-time point inhibition measurements [8].

The selectivity profile of tirabrutinib shows significant improvements over ibrutinib, with enhanced discrimination against off-target kinases [1] [4]. Comparative kinase profiling assays demonstrate that tirabrutinib and other second-generation Bruton's tyrosine kinase inhibitors exhibit highly selective kinase profiles when compared to ibrutinib [1] [5]. The compound shows 15-fold, 2.6-fold, and 2.3-fold greater selectivity for Bruton's tyrosine kinase over epidermal growth factor receptor, interleukin-2-inducible T-cell kinase, and bone marrow kinase on chromosome X, respectively [33].

Covalent Binding Kinetics to Bruton's Tyrosine Kinase Active Site

Tirabrutinib irreversibly and covalently binds to the cysteine-481 residue within the active site of Bruton's tyrosine kinase [2] [8] [9]. The covalent binding mechanism involves the formation of a permanent chemical bond between the electrophilic warhead of tirabrutinib and the nucleophilic thiol group of cysteine-481 [9] [12]. This covalent modification results in sustained inhibition of kinase activity, distinguishing tirabrutinib from reversible inhibitors [9].

Structural analysis reveals that tirabrutinib contains a butynamide warhead that facilitates covalent attachment to the target cysteine residue [9]. The electron density mapping clearly demonstrates the position of the inhibitor and the covalent bond formation between tirabrutinib and the cysteine-481 thiol group [9]. The overall binding conformation of tirabrutinib within the Bruton's tyrosine kinase active site is similar to other covalent inhibitors, despite differences in chemical structures [9].

The covalent binding kinetics follow a multi-step mechanism involving initial non-covalent binding followed by chemical modification [12]. Time-resolved fluorescence resonance energy transfer-based occupancy assays demonstrate that tirabrutinib achieves dose-dependent competitive inhibition with an effective concentration 50 value of 5.9 nanomolar for recombinant Bruton's tyrosine kinase [33]. Full target occupancy is achieved at concentrations of 100 nanomolar for purified enzyme and 500-1000 nanomolar in cellular systems [33].

The covalent modification stabilizes Bruton's tyrosine kinase in an inactive conformation similar to other approved inhibitors [10]. Crystal structures show that tirabrutinib-bound Bruton's tyrosine kinase adopts an inactive state with the C-helix in the 'αC out' position and a collapsed activation loop that buries the conserved tyrosine-551 residue [10]. The activation loop conformation in tirabrutinib complexes shows some structural flexibility compared to other inhibitor-bound forms [9].

Downstream Signaling Pathway Modulation

Nuclear Factor-κB Pathway Suppression Mechanisms

Tirabrutinib exerts significant suppressive effects on the nuclear factor-κB signaling pathway through multiple molecular mechanisms [1] [5] [15]. Phosphoproteomic analysis reveals that tirabrutinib treatment leads to downregulation of nuclear factor-κB pathway components in activated B-cell-like diffuse large B-cell lymphoma cells [1] [5]. The suppression of nuclear factor-κB signaling represents a critical mechanism underlying the anti-tumor effects of tirabrutinib [15].

The nuclear factor-κB pathway suppression occurs downstream of Bruton's tyrosine kinase inhibition, as Bruton's tyrosine kinase plays an essential role in driving nuclear factor-κB activation and B-cell survival [16]. Tirabrutinib-mediated inhibition of Bruton's tyrosine kinase autophosphorylation correlates with reduced nuclear factor-κB pathway activity [1] [5]. This mechanism involves the disruption of B-cell receptor signaling cascades that normally lead to nuclear factor-κB activation [30].

Transcriptomic analysis demonstrates that nuclear factor-κB pathway suppression by tirabrutinib results in decreased expression of downstream target genes [1] [5] [15]. The inhibition of nuclear factor-κB signaling leads to reduced transcription of genes involved in cell survival, proliferation, and inflammatory responses [15]. Gene expression signature analysis shows significant downregulation of interferon regulatory factor 4 gene expression signatures in tirabrutinib-treated groups, indicating effective pathway suppression [1] [5].

AKT/mTOR Signaling Network Interactions

Tirabrutinib demonstrates significant modulatory effects on the AKT/mammalian target of rapamycin signaling network through its impact on upstream regulatory mechanisms [1] [5] [17]. Phosphoproteomic analysis reveals downregulation of the AKT pathway in TMD8 cells following tirabrutinib treatment, indicating direct interference with this critical survival pathway [1] [5]. The modulation of AKT signaling represents an important component of tirabrutinib's anti-tumor mechanism [1].

The AKT/mammalian target of rapamycin pathway serves as a central hub for cellular growth, metabolism, and survival signaling [17] [19]. Tirabrutinib-mediated suppression of this pathway occurs through multiple mechanisms, including interference with upstream activating signals and direct pathway component modulation [1] [5]. The compound affects both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 signaling branches [17].

Experimental evidence demonstrates that tirabrutinib treatment results in decreased phosphorylation of key AKT pathway components [1] [5]. The inhibition of AKT signaling leads to downstream effects on mammalian target of rapamycin activation and subsequent impacts on protein synthesis and cellular metabolism [19]. This pathway modulation contributes to the growth inhibitory effects observed in malignant B-cells treated with tirabrutinib [1] [5].

The relationship between Bruton's tyrosine kinase inhibition and AKT pathway suppression involves complex feedback mechanisms [20]. Studies show that prolonged inhibition of receptor tyrosine kinases can lead to compensatory activation of alternative pathways, but tirabrutinib appears to effectively suppress AKT signaling in the cellular contexts studied [1] [5]. The sustained suppression of AKT/mammalian target of rapamycin signaling contributes to the anti-proliferative effects of tirabrutinib [1].

Extracellular Signal-Regulated Kinase Phosphorylation Cascade Effects

Tirabrutinib exerts profound effects on the extracellular signal-regulated kinase phosphorylation cascade, leading to significant pathway downregulation in treated cells [1] [5] [15]. Phosphoproteomic analysis demonstrates that tirabrutinib treatment results in decreased extracellular signal-regulated kinase pathway activity in activated B-cell-like diffuse large B-cell lymphoma cell lines [1] [5]. The modulation of extracellular signal-regulated kinase signaling represents a key mechanism contributing to tirabrutinib's therapeutic effects [15].

The extracellular signal-regulated kinase pathway plays crucial roles in cell proliferation, differentiation, and survival [18] [20]. Tirabrutinib-mediated suppression of this pathway occurs through interference with upstream regulatory mechanisms rather than direct kinase inhibition [1] [5]. The compound affects extracellular signal-regulated kinase phosphorylation status, leading to reduced pathway activation and downstream signaling [1] [5].

Mechanistic studies reveal that tirabrutinib influences extracellular signal-regulated kinase signaling through multiple points of regulation [15] [20]. The inhibition involves effects on mitogen-activated protein kinase kinase and extracellular signal-regulated kinase phosphorylation events [1] [5]. Time-course analysis shows that extracellular signal-regulated kinase pathway suppression occurs within hours of tirabrutinib treatment and is sustained during prolonged exposure [1].

The downstream consequences of extracellular signal-regulated kinase pathway modulation include altered gene expression patterns and reduced cellular proliferation [15] [18]. Tirabrutinib treatment leads to decreased phosphorylation of extracellular signal-regulated kinase substrates involved in transcriptional regulation [1] [5]. The suppression of extracellular signal-regulated kinase signaling contributes to the anti-tumor effects observed in preclinical models [1] [15].

Off-Target Kinase Selectivity Profiling

Comprehensive kinase selectivity profiling reveals that tirabrutinib demonstrates exceptional specificity for Bruton's tyrosine kinase compared to other members of the human kinome [4] [11] [13]. Biochemical screening against 468 kinases and kinase domains shows that tirabrutinib inhibits only 10 off-target kinases by more than 65% at a test concentration of 1 micromolar [11] [13]. This selectivity profile categorizes tirabrutinib as a high-selectivity inhibitor with minimal off-target effects [13].

The off-target kinase profile of tirabrutinib includes members of the TEC family kinases, which share structural similarities with Bruton's tyrosine kinase [4] [24]. Detailed analysis shows that tirabrutinib inhibits bone marrow kinase on chromosome X with 2-fold selectivity and TEC kinase with 12-fold selectivity relative to Bruton's tyrosine kinase [24]. The compound shows significantly reduced activity against interleukin-2-inducible T-cell kinase compared to first-generation inhibitors [4] [11].

Kinase TargetIC50 (nM)Selectivity Ratio
Bruton's Tyrosine Kinase6.81
Bone Marrow Kinase on Chromosome X6.00.9
TEC Kinase487.1
B Lymphoid Kinase30044
Epidermal Growth Factor Receptor3020444
ErbB273131075
Interleukin-2-Inducible T-Cell Kinase>20000>2941

Comparative analysis with other Bruton's tyrosine kinase inhibitors demonstrates that tirabrutinib exhibits superior selectivity profiles [4] [13] [24]. The compound shows fewer total off-target interactions compared to ibrutinib, which inhibits 65 off-target kinases under similar testing conditions [11] [13]. Tirabrutinib's selectivity advantage extends to kinases containing cysteine residues in analogous positions to cysteine-481 of Bruton's tyrosine kinase [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

454.17533859 g/mol

Monoisotopic Mass

454.17533859 g/mol

Heavy Atom Count

34

Appearance

White to off white powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LXG44NDL2T

Wikipedia

ONO-4059
Tirabrutini

Dates

Modify: 2023-08-15
1: Barrientos JC. Idelalisib for the treatment of indolent non-Hodgkin lymphoma: a review of its clinical potential. Onco Targets Ther. 2016 May 18;9:2945-53. doi: 10.2147/OTT.S102573. eCollection 2016. Review. PubMed PMID: 27274288; PubMed Central PMCID: PMC4876096.
2: Wu J, Zhang M, Liu D. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. J Hematol Oncol. 2016 Mar 9;9:21. doi: 10.1186/s13045-016-0250-9. PubMed PMID: 26957112; PubMed Central PMCID: PMC4784459.
3: Walter HS, Rule SA, Dyer MJ, Karlin L, Jones C, Cazin B, Quittet P, Shah N, Hutchinson CV, Honda H, Duffy K, Birkett J, Jamieson V, Courtenay-Luck N, Yoshizawa T, Sharpe J, Ohno T, Abe S, Nishimura A, Cartron G, Morschhauser F, Fegan C, Salles G. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood. 2016 Jan 28;127(4):411-9. doi: 10.1182/blood-2015-08-664086. Epub 2015 Nov 5. PubMed PMID: 26542378; PubMed Central PMCID: PMC4731845.
4: Robak P, Smolewski P, Robak T. Emerging immunological drugs for chronic lymphocytic leukemia. Expert Opin Emerg Drugs. 2015 Sep;20(3):423-47. doi: 10.1517/14728214.2015.1046432. Epub 2015 Jul 11. Review. PubMed PMID: 26153226.
5: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. Review. PubMed PMID: 24357428.
6: Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013 Aug 19;6:59. doi: 10.1186/1756-8722-6-59. Review. PubMed PMID: 23958373; PubMed Central PMCID: PMC3751776.

Explore Compound Types